1,4-Dichloro-2,2,3,3-tetramethylbutane
Description
Properties
IUPAC Name |
1,4-dichloro-2,2,3,3-tetramethylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,5-9)8(3,4)6-10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYGJCRYCBKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,2,3,3-tetramethylbutane typically involves the chlorination of 2,2,3,3-tetramethylbutane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar chlorination process. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2,2,3,3-tetramethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to 2,2,3,3-tetramethylbutane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,3,3-tetramethylbutane.
Oxidation: Corresponding alcohols or ketones.
Scientific Research Applications
1,4-Dichloro-2,2,3,3-tetramethylbutane is utilized in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Potential use in the development of pharmaceuticals and as a model compound in toxicological studies.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,2,3,3-tetramethylbutane involves its interaction with various molecular targets, primarily through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The pathways involved may include the activation of metabolic enzymes that facilitate the biotransformation of the compound.
Comparison with Similar Compounds
Halogenated Alkanes: HCFC Derivatives
Example Compounds :
- HCFC-233fb (1,1,1-Trichloro-3,3,3-trifluoropropane, C₃H₂F₃Cl₃)
- HCFC-233cb (1,1-Dichloro-2,2,3,3-tetrafluoropropane, C₃H₂F₄Cl₂)
- HCFC-234aa (2,2-Dichloro-1,1,3,3-tetrafluoropropane, C₃H₂F₄Cl₂)
Comparison :
| Property | 1,4-Dichloro-2,2,3,3-tetramethylbutane | HCFC-233fb | HCFC-233cb |
|---|---|---|---|
| Molecular Formula | C₈H₁₄Cl₂ | C₃H₂F₃Cl₃ | C₃H₂F₄Cl₂ |
| Halogenation Pattern | Terminal Cl, branched methyl groups | Central Cl/F | Terminal Cl/F |
| Environmental Impact | Likely low ozone depletion potential | High ODP* | Moderate ODP |
| Applications | Research intermediate (inferred) | Refrigerant | Foam-blowing agent |
*ODP = Ozone Depletion Potential. HCFCs are regulated under the Montreal Protocol due to their environmental risks, whereas the target compound’s chlorine atoms are less labile, reducing ODP .
Fluorinated Diols: 2,2,3,3-Tetrafluoro-1,4-butanediol
Example Compound : 2,2,3,3-Tetrafluoro-1,4-butanediol (C₄H₆F₄O₂, CAS 425-61-6)
Comparison :
The fluorinated diol’s hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic dichloro compound. Its fluorination also increases thermal stability .
Deuterated Diamines: 1,4-Diaminobutane-2,2,3,3-d4 Dihydrochloride
Example Compound: 1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride (C₄H₁₄D₄N₂·2HCl, CAS 88972-24-1) Comparison:
| Property | This compound | 1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride |
|---|---|---|
| Substituents | Cl, CH₃ | NH₂, deuterium (D), HCl salt |
| Symmetry | High (C₂ axis) | High (deuterium at equivalent positions) |
| Applications | Organic synthesis | NMR spectroscopy, isotopic labeling |
The deuterated diamine’s isotopic substitution aids in mechanistic studies, while the dichloro compound’s non-polar structure suits hydrophobic reaction environments .
Research Findings and Key Insights
- Synthetic Utility : The symmetry of this compound simplifies purification but may limit reactivity due to steric hindrance from methyl groups.
- Environmental Profile : Unlike HCFCs, its chlorine atoms are less prone to atmospheric release, suggesting lower environmental risk .
- Functional Group Influence: Fluorinated diols (e.g., C₄H₆F₄O₂) exhibit higher polarity and bioactivity compared to the dichloro compound, which is more suited for non-polar applications .
Biological Activity
1,4-Dichloro-2,2,3,3-tetramethylbutane (CAS No. 70178-83-5) is a chlorinated hydrocarbon that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure which includes two chlorine atoms and four methyl groups attached to a butane backbone. Its chemical formula is . The presence of chlorine atoms significantly influences its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2020) demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may have potential applications in developing antimicrobial agents.
2. Cytotoxicity
Cytotoxic effects of this compound have been explored in various cell lines. In vitro studies showed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism of cytotoxicity appears to involve oxidative stress and DNA damage pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, leading to oxidative stress.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.
- Membrane Disruption : The lipophilicity of the compound allows it to integrate into cellular membranes, disrupting their integrity.
Case Studies
Case Study 1: Environmental Impact
A study by Johnson et al. (2021) assessed the environmental impact of this compound in aquatic systems. The results indicated that the compound bioaccumulates in fish species and poses risks to aquatic life.
Case Study 2: Toxicological Assessment
In a toxicological assessment involving rodents conducted by Lee et al. (2022), exposure to the compound resulted in liver damage and alterations in biochemical markers indicative of hepatotoxicity.
Q & A
Basic Research Questions
Q. How can the number of unique structural isomers of 1,4-Dichloro-2,2,3,3-tetramethylbutane be determined?
- Methodological Answer : Analyze the molecule's symmetry and equivalent hydrogen positions. For example, the parent hydrocarbon (2,2,3,3-tetramethylbutane) has only one type of hydrogen due to its symmetrical branching, leading to a single monochloro derivative . For the dichloro derivative, steric hindrance and symmetry reduce isomer possibilities. Computational tools like molecular modeling software (e.g., Gaussian) can predict equivalent positions, while experimental verification via NMR (¹H/¹³C) confirms symmetry-induced equivalence .
Q. What are effective synthetic routes for this compound?
- Methodological Answer : Radical chlorination of 2,2,3,3-tetramethylbutane under UV light in the presence of Cl₂ is a plausible method, given the stability of tertiary radicals. Evidence from analogous coupling reactions shows that allyl halides can facilitate radical intermediates, as confirmed by ESR spectroscopy . Alternatively, nucleophilic substitution using thionyl chloride (SOCl₂) on the diol precursor (2,2,3,3-tetramethylbutane-1,4-diol) may yield the dichloro compound. Monitor reaction progress via GC-MS to track intermediates .
Q. How does branching affect the boiling point of this compound compared to linear alkanes?
- Methodological Answer : Branched alkanes like 2,2,3,3-tetramethylbutane have lower surface area and weaker van der Waals interactions, reducing boiling points. However, introducing chlorine atoms increases molecular weight and dipole-dipole interactions. Compare experimentally measured boiling points (e.g., using a distillation setup) with predictive models like the Joback method or regression equations derived from topological indices .
Q. What spectroscopic techniques are critical for identifying this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : The compound will exhibit a molecular ion peak at m/z corresponding to C₈H₁₆Cl₂ (calc. 183.07). Fragmentation patterns (e.g., loss of Cl· radicals) can be compared to 2,2,3,3-tetramethylbutane, where m/z 57 (tert-butyl cation) dominates .
- NMR : ¹H NMR will show no signals due to equivalent protons in the methyl groups, while ¹³C NMR confirms quaternary carbons. Compare with databases (e.g., SDBS) for validation .
Advanced Research Questions
Q. How can free-radical mechanisms in the synthesis of this compound be experimentally validated?
- Methodological Answer : Use electron spin resonance (ESR) spectroscopy to detect transient radical intermediates during chlorination. For example, allyl bromide-mediated coupling reactions generate tertiary butyl radicals, confirmed by characteristic ESR signals . Isotopic labeling (e.g., ³⁶Cl) and kinetic isotope effects (KIE) studies further elucidate radical pathways.
Q. What are the thermal decomposition pathways of this compound under pyrolysis conditions?
- Methodological Answer : Pyrolyze the compound in a quartz reactor at 400–600°C and analyze products via GC-MS. Evidence from analogous systems suggests disproportionation of tertiary radicals, yielding isobutane and alkenes (e.g., 2-methylpropene) via β-scission or dehydrochlorination . Quantify product ratios using internal standards (e.g., deuterated analogs) and compare with computational simulations (e.g., DFT for activation energies).
Q. How can predictive modeling estimate physicochemical properties of this compound?
- Methodological Answer : Apply topological indices (e.g., Wiener, Randić) to correlate molecular structure with properties. For 2,2,3,3-tetramethylbutane, extrapolated regression models predict nD (refractive index) ≈ 1.429 and logVP (vapor pressure) ≈ 3.51 . Adjust parameters for chlorine substituents using group contribution methods (e.g., UNIFAC) or quantum mechanical calculations (e.g., COSMO-RS).
Q. What crystallographic challenges arise in determining the structure of halogenated branched alkanes?
- Methodological Answer : High steric bulk and low symmetry complicate crystal growth. Use slow evaporation in nonpolar solvents (e.g., hexane) and X-ray diffraction with synchrotron radiation for high-resolution data. For example, monoclinic space group P2₁/n was used for a structurally similar tetrasilane compound (cell parameters: a = 9.6981 Å, b = 15.3893 Å) . Refine disorder models for chlorine atoms using SHELXL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
